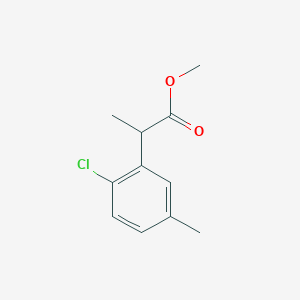![molecular formula C12H25NO2 B13334249 2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C12H25NO2. It is used as an intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol involves several steps. One common method includes the reaction of 3,5-dimethylcyclohexylamine with ethylene oxide under controlled conditions. The reaction is typically carried out in the presence of a solvent such as pyridine and a catalyst like TsCl (p-toluenesulfonyl chloride). The mixture is stirred at low temperatures and then gradually warmed to room temperature .
Analyse Chemischer Reaktionen
2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol can be compared with similar compounds such as:
2-{2-[(2-Aminoethyl)amino]ethoxy}ethan-1-ol: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethanol: This is another closely related compound with slight differences in its molecular structure.
Eigenschaften
Molekularformel |
C12H25NO2 |
|---|---|
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
2-[2-[(3,5-dimethylcyclohexyl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C12H25NO2/c1-10-7-11(2)9-12(8-10)13-3-5-15-6-4-14/h10-14H,3-9H2,1-2H3 |
InChI-Schlüssel |
NZTGYVOEPBTVGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)NCCOCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13334171.png)







![Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B13334246.png)


![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine](/img/structure/B13334262.png)

